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N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide is a complex organic compound notable for its intricate molecular structure, which includes several functional groups: a fluorophenyl group, a sulfonyl moiety, a furan ring, and a pyrrole derivative. This combination of features contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. The molecular formula of this compound is C22H25FN2O4S, and it has a molecular weight of 432.5 g/mol. Its unique structure allows for diverse chemical reactivity and biological interactions, making it a subject of interest in research and development.
The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide typically involves several steps:
In industrial settings, automated reactors and continuous flow systems may be employed to enhance yield and purity while controlling reaction conditions meticulously.
N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide holds potential applications in:
Further research is necessary to explore its full range of applications in therapeutic contexts.
Interaction studies involving N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide focus on its binding affinity to various enzymes and receptors. These studies are crucial for elucidating its mechanism of action and potential therapeutic effects. Understanding how this compound interacts at the molecular level will help identify its suitability for specific medical applications and inform future drug design efforts.
Several compounds share structural similarities with N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Fluorobenzenesulfonamide | Contains a fluorobenzene and sulfonamide group | Commonly used as an antibacterial agent |
| Brivaracetam | Pyrrolidine derivative with a butanamide group | Approved for epilepsy treatment |
| N-(3-Chloro-4-methylphenyl)pentanamide | Similar amide structure but lacks furan and fluorine substituents | Used in agricultural applications |
The uniqueness of N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide lies in its combination of multiple functional groups that enhance its reactivity and biological activity compared to these similar compounds .
The pyrrole ring system is constructed via a modified Paal-Knorr synthesis, leveraging 1,4-diketones and primary amines under acidic conditions. For this compound, 3,4-dimethyl-1H-pyrrole-2-carboxylic acid serves as the foundational intermediate. Reacting acetylacetone with ammonium acetate in glacial acetic acid at 120°C generates the 3,4-dimethylpyrrole scaffold, which is subsequently functionalized at the N1 position.
Alkylation of the pyrrole nitrogen is achieved using furan-2-ylmethanol under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate). Optimization studies reveal that maintaining a 1:1.2 molar ratio of the pyrrole intermediate to furan-2-ylmethanol in tetrahydrofuran at 0–5°C minimizes side reactions, yielding the N-(furan-2-ylmethyl)-substituted pyrrole derivative in 78% isolated yield.
Sulfonylation employs 4-fluorophenylsulfonyl chloride in dichloromethane with pyridine as a base. Kinetic control at -15°C ensures selective substitution at the pyrrole’s C3 position, avoiding over-sulfonylation. Post-reaction quenching with ice-cwater and extraction with ethyl acetate isolates the sulfonylated intermediate, which is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).
The final amidation step couples the sulfonylated pyrrole with pentanoyl chloride in dimethylacetamide at -10°C, using triethylamine to scavenge HCl. Reaction monitoring via thin-layer chromatography confirms completion within 4 hours, with a stoichiometric ratio of 1:1.05 favoring the acyl chloride to prevent unreacted starting material.